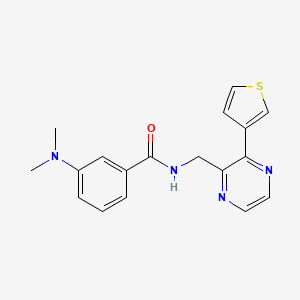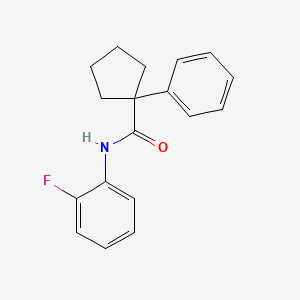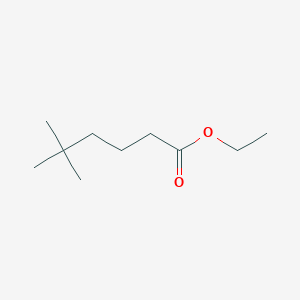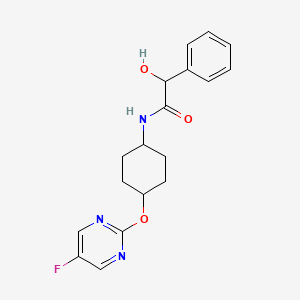
3-(dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DTB or DTBP, and it is a member of the benzamide family of compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Supramolecular Structures : Research on related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, has explored their ability to form centrosymmetric hydrogen-bonded dimers, showcasing the significance of intermolecular interactions in determining the crystal structure of organic compounds (Kranjc et al., 2012).
Ring Closure Reactions : Another study demonstrated the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a diverse library of compounds, highlighting the versatility of similar structures in synthetic chemistry (Roman, 2013).
Biological Activities
Antibacterial and Antifungal Activities : Compounds such as 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide have shown promising antibacterial and antifungal activities, suggesting potential for similar compounds in developing new antimicrobial agents (Vasu et al., 2003).
Antitumor Activities : The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound of interest, have been investigated for their potent cytotoxic properties against various cancer cell lines, indicating the potential of similar compounds in cancer research (Deady et al., 2003).
properties
IUPAC Name |
3-(dimethylamino)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22(2)15-5-3-4-13(10-15)18(23)21-11-16-17(20-8-7-19-16)14-6-9-24-12-14/h3-10,12H,11H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNOOMBYNXOGIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2361221.png)
![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)


![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)
![2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2361231.png)
![1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2361232.png)

![6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2361235.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate](/img/structure/B2361236.png)
